molecular formula C13H11FN2O2 B12964437 1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B12964437
M. Wt: 246.24 g/mol
InChI Key: XDPDRFFGVZIIEX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is an organic compound that features a fluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via a Friedel-Crafts acylation reaction.

    Final assembly: The final step involves coupling the pyrazole and fluorophenyl intermediates under suitable conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
  • 1-(4-Bromophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
  • 1-(4-Methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

Uniqueness

1-(4-Fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(1-methylpyrazol-4-yl)propane-1,3-dione

InChI

InChI=1S/C13H11FN2O2/c1-16-8-10(7-15-16)13(18)6-12(17)9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

XDPDRFFGVZIIEX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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